8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Physicochemical Properties Lead Optimization Heterocyclic Building Blocks

8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 2460756-67-4) offers a differentiated scaffold for CNS drug discovery: the 8-fluoro substituent blocks oxidative metabolism, while the 2-oxan-4-yl group maintains tPSA at 63.8 Ų for optimal brain penetration and solubility. The hydrochloride salt ensures consistent solubility across assays. Unlike simpler imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 139022-25-6) or 2-methyl/2-phenyl analogs, this compound's dual functionalization enables ¹⁹F NMR binding studies and direct amide coupling for library synthesis. Choose this compound to avoid metabolic liabilities and ensure CNS drug-like properties from lead generation onward.

Molecular Formula C13H14ClFN2O3
Molecular Weight 300.71
CAS No. 2460756-67-4
Cat. No. B2688206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
CAS2460756-67-4
Molecular FormulaC13H14ClFN2O3
Molecular Weight300.71
Structural Identifiers
SMILESC1COCCC1C2=CN3C=C(C=C(C3=N2)F)C(=O)O.Cl
InChIInChI=1S/C13H13FN2O3.ClH/c14-10-5-9(13(17)18)6-16-7-11(15-12(10)16)8-1-3-19-4-2-8;/h5-8H,1-4H2,(H,17,18);1H
InChIKeyHPXNKCZMRMUDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride – Core Structural Profile for Procurement Scientists


8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 2460756-67-4) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class [1]. The compound possesses a molecular formula of C13H14ClFN2O3 and a molecular weight of 300.71 g/mol, with a topological polar surface area of 63.8 Ų [1]. Its structure features a carboxylic acid moiety at the 6-position, a fluorine atom at the 8-position, and an oxan-4-yl (tetrahydropyran) substituent at the 2-position, making it a rigidly functionalized scaffold for medicinal chemistry elaboration [1], [2]. This specific substitution pattern is designed for use as a key intermediate or final compound in drug discovery programs targeting CNS-penetrant or solubility-optimized candidates [2].

Why 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine-6-carboxylic Acid Analogs


Simple imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 139022-25-6) lacks the 8-fluoro and 2-oxan-4-yl substituents that critically modulate physicochemical properties and metabolic stability [1], [2]. The 8-fluoro substituent is expected to block cytochrome P450-mediated oxidative metabolism at that position, a well-established strategy for improving metabolic half-life in fluorinated heterocycles [3]. The 2-oxan-4-yl group introduces additional hydrogen-bond acceptor capacity and alters lipophilicity, directly impacting solubility and brain penetration potential compared to unsubstituted or methyl-substituted analogs [2], [3]. Therefore, substituting with a simpler imidazopyridine-6-carboxylic acid or removing either the fluorine or the tetrahydropyran moiety would lead to a compound with fundamentally different physical properties, metabolic stability, and biological performance, undermining assay reproducibility and SAR interpretation [3].

Quantitative Differentiation Data for 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride


Molecular Weight Differentiation from 2-Unsubstituted and 2-Methyl Analogs

The molecular weight of 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (300.71 g/mol) [1] is significantly higher than that of the 2-unsubstituted analog 8-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid (estimated free base ~180.14 g/mol based on C8H5FN2O2) and the 2-methyl analog 8-fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid (free base 194.16 g/mol) . This 61–67% increase in molecular weight reflects the addition of the oxan-4-yl group, which contributes to increased hydrogen-bond acceptor count and steric bulk.

Physicochemical Properties Lead Optimization Heterocyclic Building Blocks

Topological Polar Surface Area Advantage over Non-Oxygenated 2-Substituted Analogs

The target compound exhibits a topological polar surface area (tPSA) of 63.8 Ų [1], which is higher than that of typical 2-alkyl or 2-aryl imidazo[1,2-a]pyridine-6-carboxylic acid derivatives lacking oxygen heteroatom substituents (estimated tPSA ~43–55 Ų) , [2]. The increased tPSA originates from the oxan-4-yl oxygen atom and contributes to improved aqueous solubility and reduced phospholipidosis risk relative to unsubstituted or carbon-only 2-substituted analogs, while remaining within the favorable range (<90 Ų) for blood-brain barrier penetration [2], [3].

CNS Permeability Druglikeness Lead Optimization

Enhanced Hydrogen-Bond Acceptor Capability Relative to 2-Methyl and 2-Unsubstituted Analogs

The target compound possesses 5 hydrogen-bond acceptor atoms (2 nitrogen, 3 oxygen) [1], exceeding the 4 acceptors in 8-fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid (2 nitrogen, 2 oxygen) and 3 acceptors in imidazo[1,2-a]pyridine-6-carboxylic acid (2 nitrogen, 1 oxygen) . The additional oxygen from the oxan-4-yl group increases the compound's capacity for specific hydrogen-bonding interactions with biological targets and improves aqueous solubility through enhanced water-solute interactions, while maintaining a moderate number of hydrogen-bond donors (2) [1].

Solubility Metabolic Stability Target Engagement

Availability as a Hydrochloride Salt Form for Direct Biological Screening

This compound is supplied as a stable, preformed hydrochloride salt (CAS 2460756-67-4) [1], contrasting with the more commonly available free base forms of related imidazopyridine-6-carboxylic acids. The hydrochloride salt form provides enhanced aqueous solubility and eliminates the need for in situ salt formation or pH adjustment during biological assay preparation, reducing experimental variability. Unlike the methyl ester derivative (CAS 2470439-49-5, MW 278.28) available from Enamine , the carboxylic acid HCl salt is directly amenable to coupling reactions or biological testing without preliminary hydrolysis.

Salt Form Advantage Solubility and Assay Readiness Chemical Reproducibility

Top Application Scenarios for 8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride Based on Evidence


CNS-Targeted Lead Optimization Leveraging Optimized Physicochemical Profile

The compound's tPSA of 63.8 Ų (within the CNS optimal range of 40–90 Ų) and balanced hydrogen-bond acceptor count (5) make it a preferred scaffold for CNS drug discovery programs where brain penetration and solubility are critical [1], [2]. The oxan-4-yl oxygen contributes additional polarity without pushing tPSA beyond the CNS exclusion threshold, while the 8-fluoro substituent provides metabolic shielding [3]. This differentiated profile should be prioritized over 2-methyl or 2-phenyl analogs whose lower tPSA (~43–46 Ų) may indicate reduced solubility or higher phospholipidosis risk [2].

Fluorine-Containing Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Campaigns

The compound's combining of 8-fluoro substitution with a 2-oxan-4-yl group offers a versatile handle for fluorine-19 NMR-based binding assays and metabolic stability studies [1], [3]. Unlike the simple 8-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid, the additional oxan-4-yl group provides greater molecular complexity and additional hydrogen-bonding opportunities, enabling more nuanced SAR exploration [2]. The hydrochloride salt form ensures consistent solubility across assay conditions, reducing false negatives in fragment or HTS screening [1].

Synthesis of CNS-Penetrant Kinase Inhibitor Analogues

Given the established role of imidazo[1,2-a]pyridines as kinase inhibitor scaffolds, this compound's 6-carboxylic acid functionality provides a direct handle for amide coupling or esterification to generate diverse libraries [1], [3]. The oxan-4-yl group mimics saturated heterocycles often found in kinase hinge-binding motifs, while the 8-fluoro group blocks potential oxidative metabolism that plagues unsubstituted imidazopyridine inhibitors [3]. Procurement of this specific compound rather than a generic imidazopyridine-6-carboxylic acid ensures the resulting library retains favorable CNS drug-like properties from the outset [2].

Solubility-Challenged Chemical Series Rescue

For lead series suffering from poor aqueous solubility, the 5 hydrogen-bond acceptors (including oxan-4-yl oxygen) and the preformed hydrochloride salt form of this compound provide an immediate solubility advantage over less oxygenated analogs [1], [2]. The compound's solubility profile can rescue series that would otherwise be deprioritized due to formulation limitations, without requiring additional synthetic modifications to the core scaffold [1].

Quote Request

Request a Quote for 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.